L-Ornithine hydrochloride

説明

オルニチン塩酸塩は、尿素回路において重要な役割を果たすアミノ酸オルニチンの塩の形です。 この化合物は、体内の余剰窒素の除去に不可欠であり、プトレシンやスペルミンなどのポリアミンの合成に関与しています 。オルニチン塩酸塩は、栄養補助食品に一般的に使用されており、医療および工業においてさまざまな用途があります。

2. 製法

合成経路と反応条件: オルニチン塩酸塩の調製には、通常、L-アルギニンからの化学合成が含まれます。このプロセスには、L-アルギニンを水に溶解し、クラウンエーテルと水酸化カルシウムを加え、加熱しながら撹拌することが含まれます。次に、コリンを加え、冷却した後、硫酸を使用してpHを調整します。混合物をろ過して硫酸カルシウムを除去し、減圧濃縮し、水酸化バリウムの飽和溶液を使用してpHを調整します。 硫酸バリウムを除去するためにろ過した後、塩酸を使用してpHを調整し、減圧濃縮し、アルコールを加え、冷却し、ろ過します .

工業生産方法: オルニチン塩酸塩の工業生産では、多くの場合、同様の方法が採用されますが、規模が大きくなります。 微生物発酵と酵素プロセスを使用して、L-アルギニンからオルニチン塩酸塩を製造することもできます .

特性

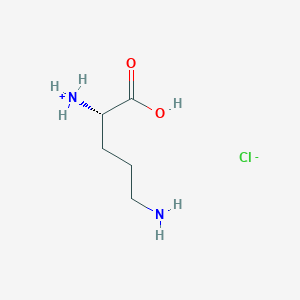

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6211-16-1 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858851 | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |

| Record name | L-Ornithine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3184-13-2 | |

| Record name | Ornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine L- monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Enzymatic Conversion and Biocatalytic Synthesis

L-Arginase-Mediated Resolution of DL-Arginine

The enzymatic approach leverages L-arginase’s stereoselectivity to hydrolyze L-arginine into L-ornithine while preserving D-arginine . Post-hydrolysis, the reaction mixture undergoes ultrafiltration to recover the enzyme, followed by acidification (HCl) to precipitate L-ornithine hydrochloride.

Process Advantages :

-

Stereochemical Purity : >99% enantiomeric excess (ee) for L-ornithine.

-

Byproduct Utilization : Unreacted D-arginine is recoverable for chiral synthesis.

-

Yield : 93.9–97.4% depending on acid used (HCl, H₂SO₄, or acetic acid) .

Immobilized Enzyme Systems for Continuous Production

Recent innovations immobilize L-arginase on silica or polymer supports, enabling continuous-flow reactors. This reduces enzyme consumption by 40–60% and shortens reaction times to 8–12 hours. However, initial capital investment remains high compared to batch processes.

Catalytic Hydrogenation and Reductive Amination

Platinum-Catalyzed Hydrogenation of Nitro Precursors

ChemicalBook outlines a two-step synthesis starting from nitro compounds . In the first step, 5-nitro-2-aminopentanoic acid undergoes hydrogenation over platinum oxide (PtO₂) in acetic acid, reducing the nitro group to an amine. Subsequent treatment with aqueous HCl forms this compound.

Reaction Conditions :

-

Catalyst Loading : 5% PtO₂ by weight.

-

Hydrogen Pressure : 1–3 atm at 25°C for 16 hours.

This method’s reliance on noble metal catalysts increases costs, limiting its industrial adoption despite high purity.

Alternative Reducing Agents and Solvent Systems

Substituting PtO₂ with palladium-on-carbon (Pd/C) in ethanol reduces catalyst costs by 30% but extends reaction time to 24 hours. Methanol/water mixtures (4:1 v/v) improve solubility of intermediates, boosting yield to 85% .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Cost (Relative) |

|---|---|---|---|---|

| Ba(OH)₂ Hydrolysis | 85–90 | 90–95 | 24–48 h | Low |

| Enzymatic Resolution | 93.9–97.4 | >99 | 5–48 h | High |

| Catalytic Hydrogenation | 80–85 | 95–98 | 16–24 h | Moderate |

Key Observations :

-

Enzymatic methods achieve superior purity and yield but require significant enzyme investment.

-

Chemical hydrolysis offers economical bulk production but necessitates extensive purification.

-

Hydrogenation balances moderate cost and purity, suitable for mid-scale applications.

Industrial-Scale Optimization Strategies

Crystallization and Particle Engineering

Controlled cooling crystallization (0.5°C/min) in ethanol/water mixtures produces uniform crystal sizes (50–100 μm), enhancing filtration rates by 25% . Additives like sodium dodecyl sulfate (SDS) suppress agglomeration, reducing downstream processing time.

Green Chemistry Innovations

Recent studies replace sulfuric acid with citric acid for neutralization, cutting sulfate waste by 70%. Solvent recovery systems achieve 90% ethanol reuse, lowering environmental impact .

化学反応の分析

Metabolic Reactions in the Urea Cycle

L-Ornithine hydrochloride is central to nitrogen metabolism via the urea cycle, enabling ammonia detoxification. Key enzymatic reactions include:

Conversion to L-Citrulline

Ornithine transcarbamylase (OTC) facilitates the reaction between L-ornithine and carbamoyl phosphate in mitochondria :Table 1: Enzymatic reactions involving this compound in the urea cycle

| Reaction | Enzyme | Substrates | Products |

|---|---|---|---|

| Arginine hydrolysis | Arginase | L-Arginine, H₂O | L-Ornithine, Urea |

| Citrulline synthesis | OTC | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate |

Oxidation by Bromamine-B (BAB)

Kinetic studies show this compound reacts with sodium N-bromobenzenesulphonamide (BAB) in acidic aqueous solutions :

Rate Law

The reaction exhibits:

- First-order dependence on [BAB] and [L-ornithine]

- First-order dependence on [H⁺] for this compound

Proposed Mechanism:

- BAB generates Br⁺ ions in acidic media.

- L-Ornithine undergoes oxidative deamination, forming isovaleronitrile and 3-(methylamino)propionitrile as products.

Thermodynamic Parameters (298–316 K):

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 58.2 kJ/mol |

| ΔH‡ | 55.7 kJ/mol |

| ΔS‡ | -120 J/(mol·K) |

PLGA Conjugation

This compound reacts with poly(lactic-co-glycolic acid) (PLGA) via EDC coupling, forming PLGA-L-ornithine derivatives :Characterization Data:

- FTIR: Amide C=O stretch at 1698 cm⁻¹ confirms bond formation .

- ¹³C NMR: Peaks at δ 159.90 ppm (ornithine carbonyl) and δ 175.17 ppm (PLGA carbonyl) .

Thermal and pH-Dependent Degradation

This compound degrades under extreme conditions:

Thermal Decomposition (TGA Data) :

| Temperature (°C) | Mass Loss (%) | Decomposition Products |

|---|---|---|

| 200–250 | 60% | CO₂, NH₃, HCl |

| 300–400 | 30% | Residual carbonaceous material |

pH Stability

- Stable: pH 6–8 (physiological range) .

- Unstable: <pH 3 or >pH 10, leading to protonation/deprotonation of amino/carboxyl groups .

Redox Reactions in Biosynthetic Pathways

L-Ornithine serves as a precursor for polyamines (putrescine, spermidine) via decarboxylation :Regulation:

科学的研究の応用

Role in Ammonia Metabolism and Hepatic Health

L-Ornithine is integral to the urea cycle, facilitating the conversion of ammonia to urea in the liver. Its supplementation has been studied extensively for its potential benefits in managing hepatic encephalopathy—a condition characterized by elevated ammonia levels due to liver dysfunction.

Case Studies and Findings

- A randomized controlled trial demonstrated that L-ornithine-L-aspartate significantly reduced ammonia levels in patients with hepatic encephalopathy, improving clinical outcomes compared to placebo .

- Another study indicated that intravenous administration of L-ornithine-L-aspartate effectively managed ammonia concentrations post-transjugular intrahepatic portosystemic shunt (TIPSS) procedures .

Impact on Athletic Performance

Research has investigated the effects of L-ornithine hydrochloride on exercise performance and recovery. While results are mixed, some studies suggest potential benefits.

Performance Enhancement Studies

- In a study involving healthy young adults, this compound ingestion did not significantly enhance maximal aerobic capacity during exhaustive exercise; however, it was noted to improve ammonia buffering capacity post-exercise .

- Another investigation revealed that this compound could enhance carbohydrate oxidation during endurance activities, suggesting a role in energy metabolism during prolonged physical exertion .

Stress Reduction and Sleep Improvement

Emerging research indicates that L-ornithine may have psychological benefits, particularly in stress management and sleep quality enhancement.

Psychological Impact Studies

- A study involving 52 participants found that daily supplementation with L-ornithine reduced serum cortisol levels and improved perceived mood and sleep quality compared to a placebo group . This suggests a potential role for L-ornithine in addressing stress-related symptoms.

Metabolic Health Applications

This compound has also been explored for its effects on metabolic health, particularly concerning fat oxidation and energy production.

Metabolic Studies

- Research showed that L-ornithine supplementation increased plasma ornithine levels significantly post-exercise, indicating enhanced metabolic responses during physical activity .

- Additionally, studies have suggested that it may aid in reducing fatigue and improving overall energy levels during exercise sessions .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用機序

オルニチン塩酸塩は、主に尿素回路への関与を通じてその効果を発揮します。アンモニアを尿素に変換することにより、アンモニアの解毒を助けます。尿素はその後、尿中に排泄されます。このプロセスは、体内の窒素バランスを維持するために不可欠です。 オルニチンは、細胞の成長と増殖に不可欠なポリアミンの合成の前駆体としても役立ちます .

類似の化合物:

L-アルギニン: 尿素回路におけるオルニチンの前駆体です。

L-シトルリン: オルニチンから生成される尿素回路の中間体です。

プトレシン: オルニチンから合成されるポリアミンです。

オルニチン塩酸塩の独自性: オルニチン塩酸塩は、尿素回路における特定の役割とアンモニアの解毒能力によってユニークです。L-アルギニンやL-シトルリンとは異なり、オルニチンはDNAによってコード化されておらず、タンパク質合成には使用されません。 その主な機能は、窒素代謝とポリアミン合成です .

類似化合物との比較

L-Arginine: A precursor to ornithine in the urea cycle.

L-Citrulline: An intermediate in the urea cycle, formed from ornithine.

Putrescine: A polyamine synthesized from ornithine.

Uniqueness of Ornithine Hydrochloride: Ornithine hydrochloride is unique due to its specific role in the urea cycle and its ability to detoxify ammonia. Unlike L-arginine and L-citrulline, ornithine is not coded by DNA and is not used in protein synthesis. Its primary function is in nitrogen metabolism and polyamine synthesis .

生物活性

L-Ornithine hydrochloride is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in the urea cycle, ammonia metabolism, and exercise performance. This article provides an in-depth examination of its biological activity, supported by research findings, case studies, and data tables.

Role in the Urea Cycle

L-Ornithine is integral to the urea cycle, which is essential for the detoxification of ammonia in the body. It is produced from L-arginine through the action of arginase and subsequently participates in the formation of citrulline and urea. This cycle helps maintain nitrogen balance by converting toxic ammonia into urea for excretion .

Biological Functions and Mechanisms

- Ammonia Detoxification : L-Ornithine facilitates the conversion of ammonia into urea, thereby reducing hyperammonemia. This property is particularly beneficial in conditions like hepatic encephalopathy, where elevated ammonia levels can lead to severe neurological symptoms .

- Exercise Performance : Studies indicate that L-ornithine supplementation may enhance exercise performance by improving ammonia buffering capacity during physical exertion. For instance, one study found that ingestion of this compound increased plasma ammonia levels post-exercise compared to a placebo, suggesting its role in ammonia metabolism during strenuous activities .

- Antifatigue Effects : Research suggests that L-ornithine has antifatigue properties, promoting energy efficiency and reducing physical fatigue during exercise. In clinical trials, subjects reported less fatigue when supplemented with L-ornithine during endurance activities .

- Hepatoprotective Effects : L-Ornithine L-aspartate (LOLA), a derivative of L-ornithine, has been studied for its hepatoprotective effects, particularly in patients with cirrhosis. It has shown promise in reducing serum ammonia levels and improving clinical outcomes related to hepatic encephalopathy .

Case Studies and Clinical Trials

Several studies have evaluated the effects of L-ornithine on health outcomes:

- Cirrhosis Treatment : A review of four clinical trials involving 217 patients with cirrhosis demonstrated that LOLA significantly reduced hyperammonemia and improved psychometric test scores related to mental status . The average dosage was 18 g/day over a treatment period ranging from 7 to 14 days.

- Exercise Studies : A study involving 14 healthy young adults assessed the impact of this compound on performance during incremental exhaustive ergometer exercises. Results indicated no significant improvement in maximal aerobic capacity; however, it did enhance ammonia buffering during exercise .

Data Tables

| Study | Population | Dosage | Duration | Findings |

|---|---|---|---|---|

| Clinical Trial on LOLA | 217 patients with cirrhosis | 18 g/day | 7-14 days | Reduced hyperammonemia; improved psychometric tests |

| Exercise Performance Study | 14 healthy adults | 0.1 g/kg | Single session | Increased plasma ammonia; no significant performance improvement |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing L-Ornithine hydrochloride in laboratory settings?

- Synthesis : this compound is typically synthesized via chemical or enzymatic routes. Chemical synthesis involves the hydrochlorination of L-ornithine using hydrochloric acid under controlled pH conditions. Enzymatic methods may utilize microbial fermentation with Corynebacterium glutamicum or Escherichia coli strains optimized for amino acid production.

- Characterization :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is used to assess purity (>99%) .

- Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) validate the molecular structure.

- Physical properties : Specific rotation ([α]₂₀ᴅ) ranges between +23.3° to +25.0° in aqueous solution, confirming enantiomeric purity .

- Impurity profiling : Inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metals (e.g., Pb < 0.001%) and sulfates (<0.02%) .

Q. How should researchers prepare and store aqueous solutions of this compound to ensure stability?

- Solubility : Dissolve at 50 mg/mL in deionized water with sonication and warming (40–50°C) .

- Storage :

- Short-term: Store at 4°C for <1 week.

- Long-term: Aliquot and freeze at -20°C under nitrogen to prevent oxidation and hygroscopic degradation .

- Light-sensitive: Protect from light using amber vials .

Advanced Research Questions

Q. How can isotope-labeled this compound (e.g., ¹⁵N, ¹³C) be utilized in metabolic pathway tracing studies?

- Applications : Isotopic labeling (e.g., L-Ornithine-[5-¹⁵N] hydrochloride) enables tracing of urea cycle intermediates in in vitro or in vivo models. For example, ¹⁵N-labeled ornithine can monitor arginine biosynthesis flux via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Methodology :

- Administer labeled compounds at physiological concentrations (e.g., 0.1–1 mM in cell culture).

- Use liquid chromatography-tandem MS (LC-MS/MS) to quantify isotopic enrichment in metabolites like citrulline and arginine .

Q. What experimental design considerations are critical when investigating this compound's effects on ammonia metabolism during high-intensity exercise?

- Key Parameters :

- Dosage : Studies use 0.1 g/kg body weight pre-exercise to observe acute effects on blood ammonia clearance .

- Control variables : Standardize diet (protein intake), hydration, and exercise intensity (e.g., 90% VO₂ max).

- Outcome measures : Plasma ammonia (via enzymatic assays), urea (via colorimetric methods), and performance metrics (e.g., time to exhaustion) .

- Example Table :

Q. How can conflicting data on this compound's impact on human growth hormone (HGH) secretion be reconciled?

- Analysis of Contradictions :

- Study 1 : Demura et al. (2010) reported a 2-fold increase in HGH post-resistance training with 2 g/day supplementation .

- Conflicting evidence : Other studies show no significant HGH elevation, possibly due to differences in dosing (e.g., 0.5 g vs. 2 g) or subject demographics (e.g., age, fitness level).

- Methodological Solutions :

- Conduct dose-response studies (0.5–5 g/day) to identify threshold effects.

- Control for co-administered compounds (e.g., arginine, which synergizes with ornithine) .

- Use standardized HGH measurement protocols (e.g., immunoassays at fixed post-exercise timepoints).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。